molecular formula C9H11BrO3 B11758171 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene

Cat. No.: B11758171
M. Wt: 247.09 g/mol
InChI Key: FGZZCKKGBRODEE-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methoxymethoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene typically involves the bromination of 1-methoxy-4-(methoxymethoxy)benzene. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy and methoxymethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy and methoxymethoxy groups are oxidized to form corresponding carbonyl compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methoxy-4-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its reactivity and applications

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

2-bromo-1-methoxy-4-(methoxymethoxy)benzene

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3

InChI Key

FGZZCKKGBRODEE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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